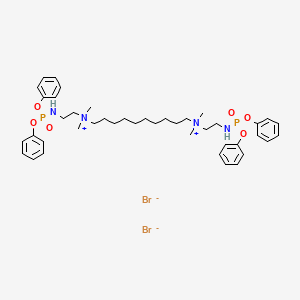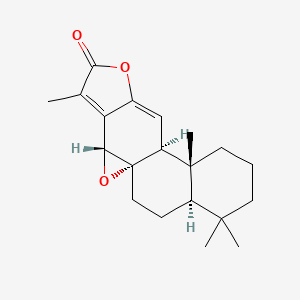
Jolkinolide A
Vue d'ensemble
Description
Jolkinolide A is a diterpene lactone . It is a natural product found in Euphorbia sessiliflora, Euphorbia portulacoides, and other organisms .
Synthesis Analysis
An efficient strategy for the synthesis of jolkinolides A and B is described starting from readily available steviol in 10 and 11 steps with total yields of over 10%, respectively . Efficient syntheses of the 19-carboxy derivative of jolkinolide A and 19-hydroxyjolkinolide E have been accomplished in 13 steps with a total yield of 7.8% starting from the easily available and low-cost sweetener stevioside .Molecular Structure Analysis
The molecular formula of Jolkinolide A is C20H26O3 . The molecular weight is 314.4 g/mol .Chemical Reactions Analysis
The first efficient synthesis of jolkinolide A and B from the diosphenol (7) is reported; the new synthetic method described may find use in the preparations of 4-ylidene-2,3-substituted butenolides .Physical And Chemical Properties Analysis
Jolkinolide A has a role as a metabolite . The storage conditions for Jolkinolide A are Powder -20°C 3 years; 4°C 2 years In solvent -80°C 6 months; -20°C 1 month .Applications De Recherche Scientifique
I have conducted a search for scientific research applications of “Jolkinolide A,” but it appears that there is limited information available specifically for Jolkinolide A. Most of the research and applications are related to Jolkinolide B, which is often studied for its anti-tumor and anti-inflammatory properties.
However, one study mentions that Jolkinolide A affects the proliferation and apoptosis of MCF-7 cells (a type of breast cancer cell) through the Akt signaling pathway . This suggests potential applications in cancer research, particularly in understanding and influencing cell growth and death mechanisms.
Mécanisme D'action
Target of Action
Jolkinolide A, a bioactive diterpenoid, primarily targets the Akt-STAT3-mTOR signaling pathway . This pathway plays a crucial role in cell survival, growth, and proliferation, making it a significant target for anticancer therapies .
Mode of Action
Jolkinolide A interacts with its targets by inhibiting the Akt-STAT3-mTOR signaling pathway . This inhibition results in a decrease in VEGF expression in A549 cells . VEGF is a signal protein that stimulates the formation of blood vessels, and its inhibition can prevent the growth and spread of cancer cells.
Biochemical Pathways
The primary biochemical pathway affected by Jolkinolide A is the Akt-STAT3-mTOR signaling pathway . By inhibiting this pathway, Jolkinolide A disrupts the normal functioning of various downstream effects, including cell proliferation, migration, and angiogenesis . This disruption can lead to the inhibition of tumor growth and metastasis.
Pharmacokinetics
It has been noted that free jolkinolide b, a compound similar to jolkinolide a, has poor pharmacokinetics and weak antitumor efficacy . To improve its bioavailability, researchers have used nanomaterials as a drug loading platform . It’s plausible that a similar approach could be used to enhance the pharmacokinetics of Jolkinolide A.
Result of Action
The primary result of Jolkinolide A’s action is the induction of apoptosis in cancer cells . By inhibiting the Akt-STAT3-mTOR signaling pathway, Jolkinolide A promotes the production of reactive oxygen species (ROS), leading to ER stress and unfolded protein response in cancer cells . This stress can trigger apoptosis, leading to the death of cancer cells .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1S,3R,10S,11R,16R)-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadeca-4,8-dien-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-11-15-12(22-17(11)21)10-14-19(4)8-5-7-18(2,3)13(19)6-9-20(14)16(15)23-20/h10,13-14,16H,5-9H2,1-4H3/t13-,14+,16-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXDHOVYZKWSRM-PHJMNMFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3C4(O3)CCC5C(CCCC5(C4C=C2OC1=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H]3[C@]4(O3)CC[C@H]5[C@]([C@@H]4C=C2OC1=O)(CCCC5(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10958922 | |
| Record name | 8,14:12,16-Diepoxyabieta-11,13(15)-dien-16-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10958922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Jolkinolide A | |
CAS RN |
37905-07-0 | |
| Record name | (4aR,6aS,7aR,11aS,11bR)-2,3,4,4a,5,6,11a,11b-Octahydro-4,4,8,11b-tetramethyl-1H-oxireno[1,10a]phenanthro[3,2-b]furan-9(7aH)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37905-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Jolkinolide A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037905070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8,14:12,16-Diepoxyabieta-11,13(15)-dien-16-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10958922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary biological activities reported for Jolkinolide A?
A1: Jolkinolide A has demonstrated promising antitumor activity in several studies. Research indicates it can inhibit the proliferation and induce apoptosis (programmed cell death) in various cancer cell lines, including lung cancer [], breast cancer [, ], leukemia [], and colorectal carcinoma []. Additionally, JA exhibits anti-inflammatory activity [] and nematicidal properties against root-knot nematodes [].
Q2: What is the mechanism of action of Jolkinolide A in inducing apoptosis in cancer cells?
A2: While the precise mechanisms are still under investigation, several studies suggest that Jolkinolide A induces apoptosis through multiple pathways:
- PI3K/Akt/mTOR Pathway Inhibition: Jolkinolide A significantly inhibits the PI3K/Akt/mTOR signaling pathway, crucial for cell growth and survival. This inhibition leads to downstream effects like downregulation of cyclin D1, cyclin E, mTOR, p-PI3K, and p-Akt, ultimately contributing to apoptosis [, ].
- Mitochondrial Pathway Activation: Jolkinolide A treatment can increase intracellular and mitochondrial Ca2+ levels, leading to mitochondrial membrane depolarization. This disruption of mitochondrial function activates the caspase cascade, a critical step in the execution of apoptosis [].
- ROS-ER Stress Pathway: Evidence suggests Jolkinolide A triggers the generation of reactive oxygen species (ROS) and induces ER stress, both of which contribute to apoptosis. Inhibition of ROS generation partially reverses these effects, highlighting the role of oxidative stress in JA-mediated cell death [].
Q3: Does Jolkinolide A impact the JAK2/STAT3 signaling pathway?
A3: Yes, research suggests Jolkinolide B, a closely related compound to JA, downregulates the JAK2/STAT3 pathway in human leukemic cells, contributing to its pro-apoptotic effects []. Further research is needed to confirm if Jolkinolide A shares this mechanism.
Q4: What are the potential anti-metastatic effects of Jolkinolide A?
A4: Jolkinolide B, structurally similar to JA, has shown anti-metastatic potential by inhibiting cell adhesion and invasion, primarily by suppressing β1-integrin expression and focal adhesion kinase (FAK) phosphorylation []. Whether Jolkinolide A shares this anti-metastatic property requires further investigation.
Q5: What is the molecular formula and weight of Jolkinolide A?
A5: The molecular formula of Jolkinolide A is C20H26O3, and its molecular weight is 314.41 g/mol.
Q6: Are there any studies that characterized Jolkinolide A's structure using spectroscopic methods?
A7: Yes, several studies have elucidated the structure of Jolkinolide A using spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) [, , , , , ]. The crystal structure of Jolkinolide A has also been determined using single-crystal X-ray diffraction, providing detailed insights into its three-dimensional structure [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-bromo-N-[(1R)-1-(2,4-difluorophenyl)ethyl]-2-(quinoxalin-5-ylsulfonylamino)benzamide](/img/structure/B1673004.png)

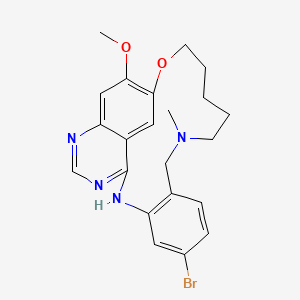

![3-[(1S)-1-(3,4-Difluorophenyl)propyl]-2,3-dihydro-5-(5-isoxazolyl)-2-thioxo-1H-imidazole-4-carboxylic acid methyl ester](/img/structure/B1673011.png)

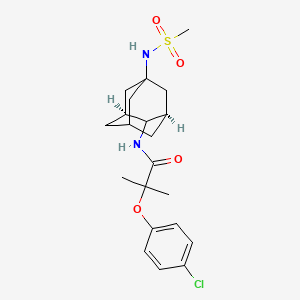

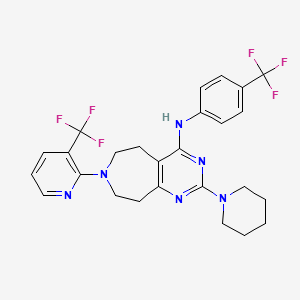
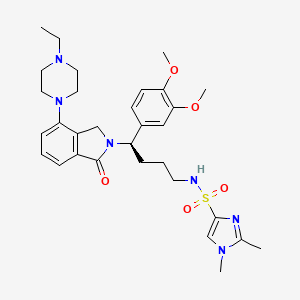
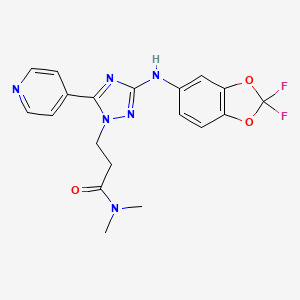
![4-[(3R)-3-aminopyrrolidin-1-yl]-6-propan-2-ylpyrimidin-2-amine](/img/structure/B1673020.png)
